![molecular formula C7H8ClNO3S B1459724 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide CAS No. 1379346-68-5](/img/structure/B1459724.png)
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide
Overview
Description
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide, also known as CHSB or Chloramine-T, is a compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a widely used oxidizing agent and disinfectant.
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is 1S/C7H8ClNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) .Physical And Chemical Properties Analysis
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is utilized in the synthesis of these compounds, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in cell biology and are investigated for their potential in treating various disorders, including cancer and microbial infections .
Development of Anticancer Agents
The compound’s role in synthesizing biologically active molecules makes it a candidate for developing anticancer agents. Its derivatives can be designed to target specific cancer cells, offering a pathway for novel therapeutic approaches .
Antibacterial and Antimicrobial Research
Research into antibacterial and antimicrobial properties of indole derivatives synthesized from 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide could lead to the discovery of new drugs to combat resistant strains of bacteria and other pathogens .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-(hydroxymethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHCMCITWIZIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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